1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione
Overview
Description
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol This compound is characterized by the presence of two 5-methylfuran rings attached to an ethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione can be synthesized through the hydrodeoxygenation of 5-methyl-2-furaldehyde (MF). The reaction involves the hydrogenation of the aldehyde group, which is the rate-determining step . This process can be catalyzed by bimetallic catalysts such as CoMo, which exhibit superior performance due to the synergistic catalytic effect between Co and Mo sites .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biomass-derived platform molecules. A catalyst-free method has been developed to produce bis(furan-2-yl)methane derivatives from furfuryl alcohol derivatives in the presence of water and air without additional catalysts . This green and environmentally friendly approach offers a sustainable route for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The furan rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives may have potential biological activities and can be studied for their effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of biodiesel precursors from biomass-based platform molecules.
Mechanism of Action
The mechanism of action of 1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione involves the interaction of its molecular structure with specific targets and pathways. The hydrogenation of the aldehyde group in 5-methyl-2-furaldehyde is the rate-determining step in its synthesis . The compound’s effects are mediated through its interaction with catalytic sites, such as Co and Mo, which facilitate the adsorption of substrates and activation of hydrogen .
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfural (5-MF): A precursor in the synthesis of 1,2-Bis(5-methylfuran-2-yl)ethane-1,2-dione.
Bis(furan-2-yl)methane (BFM): Another derivative of furan with similar structural features.
2,5-Dimethylfuran (DMF): A related compound used in biomass conversion processes.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
1,2-bis(5-methylfuran-2-yl)ethane-1,2-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-3-5-9(15-7)11(13)12(14)10-6-4-8(2)16-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUPOUZEZBHFKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C(=O)C2=CC=C(O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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